molecular formula C24H19F2N3O3 B11292207 2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11292207
M. Wt: 435.4 g/mol
InChI Key: XDYULQOZOSTRSH-UHFFFAOYSA-N
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Description

2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a synthetic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of fluorobenzyl and phenyl groups attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with phenylisocyanate to form an intermediate, which is then reacted with 3-fluorophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)benzoic acid
  • 2-(3-methyl-2,5-dioxo imidazolidin-1-yl)-N-phenyl acetamide

Uniqueness

2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is unique due to the presence of both fluorobenzyl and phenyl groups attached to the imidazolidinone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19F2N3O3

Molecular Weight

435.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H19F2N3O3/c25-17-11-9-16(10-12-17)15-28-21(14-22(30)27-19-6-4-5-18(26)13-19)23(31)29(24(28)32)20-7-2-1-3-8-20/h1-13,21H,14-15H2,(H,27,30)

InChI Key

XDYULQOZOSTRSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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